molecular formula C25H21N5O2 B3834526 1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone

1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone

Cat. No. B3834526
M. Wt: 423.5 g/mol
InChI Key: OGGQEPFSBIUYMX-VEILYXNESA-N
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Description

1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, commonly known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research. MitoQ is a redox-active compound that selectively accumulates in the mitochondria, where it scavenges reactive oxygen species (ROS) and protects against oxidative damage. The purpose of

Mechanism of Action

MitoQ exerts its antioxidant effects by accumulating in the mitochondria and scavenging 1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, which are generated during oxidative phosphorylation. MitoQ is a redox-active compound that can undergo reversible redox reactions, allowing it to act as an antioxidant or pro-oxidant depending on the redox state of the mitochondria. MitoQ can also modulate mitochondrial function by inhibiting mitochondrial permeability transition pore opening and improving mitochondrial respiration.
Biochemical and Physiological Effects:
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and modulating cell signaling pathways. MitoQ has also been shown to improve cognitive function, reduce muscle fatigue, and improve exercise performance in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MitoQ in lab experiments is its high selectivity for mitochondria, which allows for targeted delivery of antioxidants to the mitochondria. MitoQ is also stable in biological systems and has low toxicity, making it suitable for in vivo studies. However, MitoQ has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the research and development of MitoQ. One potential area of focus is the development of novel formulations of MitoQ that can improve its solubility and bioavailability. Another area of focus is the investigation of the role of MitoQ in aging and age-related diseases, as mitochondrial dysfunction and oxidative stress are known to play a key role in the aging process. Finally, the potential therapeutic applications of MitoQ in other diseases, such as metabolic disorders and autoimmune diseases, should be explored.

Scientific Research Applications

MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders such as Parkinson's disease, MitoQ has been shown to protect against mitochondrial dysfunction and oxidative stress, which are key features of the disease. In cardiovascular diseases such as heart failure, MitoQ has been shown to improve mitochondrial function and reduce oxidative stress, leading to improved cardiac function. In cancer, MitoQ has been shown to selectively target cancer cells and induce apoptosis, while sparing normal cells.

properties

IUPAC Name

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-18(21-14-9-15-22(16-21)30(31)32)28-29(2)25-26-23(19-10-5-3-6-11-19)17-24(27-25)20-12-7-4-8-13-20/h3-17H,1-2H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQEPFSBIUYMX-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
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